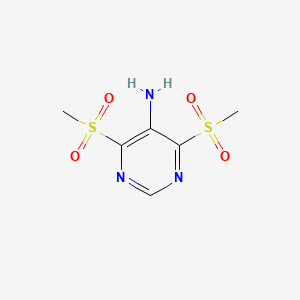

4,6-Di(methanesulfonyl)pyrimidin-5-amine

Description

Fundamental Principles of Pyrimidine (B1678525) Ring Systems in Organic Synthesis

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. vedantu.comwikipedia.orgmicrobenotes.com This arrangement makes the ring system electron-deficient, particularly at the 2, 4, and 6 positions, which influences its reactivity. wikipedia.org Electrophilic substitution reactions tend to occur at the less electron-deficient 5-position. wikipedia.org

Pyrimidines are of immense biological importance, forming the core structure of the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. vedantu.comwikipedia.orgnih.gov Beyond their role in genetics, pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of therapeutic agents and natural products. nih.govgrowingscience.comtec.mx Their ability to engage in various non-covalent interactions, including hydrogen bonding, makes them ideal for designing molecules that can bind to biological targets like protein kinases. nih.govnih.gov

The synthesis of pyrimidine derivatives is a well-established field of organic chemistry. growingscience.com Classic methods include the Biginelli reaction and other multicomponent reactions that typically involve the cyclization of β-dicarbonyl compounds with reagents containing an N-C-N fragment, such as ureas or amidines. wikipedia.org Modern synthetic strategies continue to evolve, offering efficient and regioselective access to polysubstituted pyrimidines from various starting materials. growingscience.com

Significance of Sulfonyl Functional Groups in Heterocyclic Chemistry

The sulfonyl group (–SO₂–) is a vital functional group in organic and medicinal chemistry. nih.govwikipedia.org It consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (in a sulfone). wikipedia.org The group is strongly electron-withdrawing and highly polar. researchgate.net This electronic nature significantly influences the properties of the heterocyclic ring to which it is attached.

In medicinal chemistry, the incorporation of a sulfonyl group can modulate a molecule's physicochemical properties, such as solubility and metabolic stability. nih.govresearchgate.net The two oxygen atoms can act as hydrogen bond acceptors, enhancing the binding affinity of a drug candidate to its target protein. nih.govresearchgate.net

From a synthetic standpoint, the sulfonyl group, particularly when attached to an aromatic or heterocyclic ring, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This reactivity is exploited in the construction of complex molecules, where a sulfonyl group can be displaced by a wide range of nucleophiles. The oxidation of a more robust thioether (–S–) or sulfinyl (–SO–) group to a labile sulfonyl (–SO₂) group is a common strategy to activate a specific position on a heterocyclic ring for subsequent substitution. chemicalbook.comresearchgate.net

Positioning of 4,6-Di(methanesulfonyl)pyrimidin-5-amine within Advanced Pyrimidine Architectures

The compound this compound represents a highly functionalized and reactive building block for the synthesis of complex molecular structures. Its utility stems from the strategic placement of three key functional groups on the electron-deficient pyrimidine core: two methanesulfonyl groups at the 4- and 6-positions and an amine group at the 5-position.

The methanesulfonyl groups (–SO₂CH₃) are potent activating groups and excellent leaving groups. Their presence at the 4- and 6-positions renders these sites highly susceptible to nucleophilic attack. This allows for the sequential and regioselective substitution of the two sulfonyl groups, providing a powerful platform for molecular diversification. A study on the related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, demonstrated that different nucleophiles could selectively displace either the chloride or the sulfonyl group, highlighting the tunable reactivity of such scaffolds. researchgate.net This controlled, stepwise functionalization is a cornerstone of building advanced and precisely substituted pyrimidine architectures.

Such polysubstituted pyrimidines are valuable intermediates in the synthesis of pharmaceutically active compounds and agrochemicals. researchgate.netgoogle.comasianpubs.org For instance, the structurally related compound 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) is a key intermediate in the synthesis of Ticagrelor, an antiplatelet drug. chemicalbook.com Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, which have applications as anticancer agents, are often synthesized from dichloropyrimidine precursors through sequential displacement of the chloride leaving groups. mdpi.comresearchgate.net

Therefore, this compound is positioned as a versatile scaffold for combinatorial chemistry and fragment-based drug discovery. mdpi.com The dual methanesulfonyl groups provide two reactive handles for introducing a variety of substituents, while the 5-amino group offers an additional point for modification or for directing interactions with biological targets. This trifunctional nature enables the rapid generation of libraries of complex, three-dimensional molecules built upon the privileged pyrimidine core.

Interactive Data Table: Properties of this compound (Note: Some properties may be predicted or based on structurally similar compounds due to limited public data on this specific molecule.)

| Property | Value |

| Molecular Formula | C₆H₉N₃O₄S₂ |

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | 4,6-bis(methylsulfonyl)pyrimidin-5-amine |

| Functional Groups | Pyrimidine, Amine, Sulfonyl |

| Predicted Role | Synthetic Intermediate, Scaffold |

| Key Reactivity | Nucleophilic Aromatic Substitution |

Interactive Data Table: Structurally Related Pyrimidine Intermediates

| Compound Name | CAS Number | Key Feature / Use |

| 4,6-Dichloropyrimidin-5-amine | 5413-85-4 | Versatile intermediate for fused pyrimidines. nih.gov |

| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | 145783-15-9 | Key intermediate for the drug Ticagrelor. chemicalbook.com |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Not Available | Subject of chemoselective substitution studies. researchgate.net |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 113583-35-0 | Intermediate in herbicide synthesis. chemicalbook.comgoogle.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

88317-73-1 |

|---|---|

Molecular Formula |

C6H9N3O4S2 |

Molecular Weight |

251.3 g/mol |

IUPAC Name |

4,6-bis(methylsulfonyl)pyrimidin-5-amine |

InChI |

InChI=1S/C6H9N3O4S2/c1-14(10,11)5-4(7)6(9-3-8-5)15(2,12)13/h3H,7H2,1-2H3 |

InChI Key |

SCSPQWBGLXOHQO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=NC=N1)S(=O)(=O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Di Methanesulfonyl Pyrimidin 5 Amine

Strategies for the Construction of the Pyrimidine (B1678525) Core

The formation of the substituted pyrimidine ring is the foundational step in the synthesis of 4,6-Di(methanesulfonyl)pyrimidin-5-amine. Chemists can achieve this through two principal strategies: building the ring system from simpler, acyclic precursors (de novo synthesis) or by modifying an existing pyrimidine structure.

De Novo Synthesis Approaches to Substituted Pyrimidines

De novo synthesis involves the construction of the pyrimidine ring from non-cyclic starting materials. This approach is highly valued for its flexibility, allowing for the introduction of various substituents at specific positions by choosing appropriately functionalized precursors. The most traditional and widely practiced method involves the condensation of a compound containing an amide structure, such as urea (B33335) or guanidine (B92328), with a three-carbon compound like a 1,3-dicarbonyl derivative or its equivalent. nih.gov

A classic example of a de novo approach is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea to form a dihydropyrimidine, which can be subsequently oxidized to the aromatic pyrimidine. mdpi.com Modern variations of de novo synthesis offer sophisticated control over the final structure. One such strategy is a "deconstruction-reconstruction" approach, where a complex, pre-existing pyrimidine is chemically transformed into an iminoenamine, a stable surrogate of a 1,3-dicarbonyl. This intermediate can then undergo a de novo cyclization with reagents like guanidine to reconstruct a new, diversely substituted pyrimidine ring. nih.gov

| Precursor Type | Example Compound(s) | Role in Pyrimidine Formation |

| N-C-N Component | Urea, Thiourea, Guanidine, Amidines | Forms the N1-C2-N3 segment of the ring |

| C-C-C Component | Malonaldehyde, Malonic esters, β-Ketoesters, Enones | Provides the C4-C5-C6 backbone |

| Multicomponent Reactants | Aldehydes, β-ketoesters, Urea (Biginelli Reaction) | Combine to form the pyrimidine ring in a single step mdpi.com |

Functionalization of Pre-existing Pyrimidine Scaffolds

An alternative to building the ring from scratch is to start with a readily available pyrimidine derivative and chemically modify it. This is a common strategy in medicinal chemistry for creating libraries of related compounds for structure-activity relationship studies. nih.gov A frequent starting point is a pyrimidine-dione or a related hydroxy-pyrimidine, such as a derivative of barbituric acid. google.com

The hydroxyl groups on these scaffolds can be converted into better leaving groups, most commonly chloro groups, by treatment with reagents like phosphorus oxychloride (POCl₃). google.combenthamdirect.com The resulting 4,6-dichloropyrimidines are highly reactive intermediates. The electron-withdrawing nature of the pyrimidine ring and the two chlorine atoms makes the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr). These chloro groups can be displaced sequentially by various nucleophiles, including amines, to build up the desired substitution pattern. benthamdirect.comclockss.org This step-wise functionalization allows for the controlled synthesis of unsymmetrically substituted pyrimidines. clockss.org For instance, reacting a 4,6-dichloropyrimidine-5-amine with one amine under mild conditions can lead to a mono-substituted product, which can then react with a second, different amine under more forcing conditions to yield an unsymmetrical 4,6-diaminopyrimidine (B116622). clockss.org

| Reaction Type | Reagent(s) | Purpose |

| Chlorination | Phosphorus oxychloride (POCl₃) | Converts hydroxyl groups to chloro groups for subsequent substitution google.combenthamdirect.com |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Displaces leaving groups (e.g., halogens) to introduce new functionalities benthamdirect.comtandfonline.com |

| Cross-Coupling Reactions | Boronic acids (Suzuki), Organostannanes (Stille) | Forms C-C bonds to attach aryl or alkyl groups |

Introduction of Methanesulfonyl Groups

With the 5-aminopyrimidine (B1217817) core in place, the next critical phase is the installation of the two methanesulfonyl (–SO₂CH₃) groups at the C4 and C6 positions.

Nucleophilic Displacement of Halogens with Methanesulfinate (B1228633) Salts

This method utilizes the reactivity of a dihalopyrimidine precursor, typically 4,6-dichloro-5-aminopyrimidine. The methanesulfonyl group is introduced by a nucleophilic aromatic substitution (SNAr) reaction using a methanesulfinate salt, such as sodium methanesulfinate (NaSO₂CH₃). The sulfinate anion acts as a nucleophile, attacking the electron-deficient C4 and C6 positions and displacing the halide leaving groups. researchgate.net

The reactivity of related systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, shows that displacement of chloride by nucleophiles is a well-established process. researchgate.net The sequential displacement of leaving groups, as demonstrated with tosylates and amines, suggests that it is possible to control the reaction to introduce the sulfonyl groups in a stepwise manner if needed. clockss.org The choice of solvent and temperature is crucial for controlling the selectivity and yield of the reaction.

Oxidative Transformation of Thioether Precursors (e.g., 4,6-Di(methylthio)pyrimidin-5-amine)

A highly effective and common strategy for forming sulfones is the oxidation of their corresponding thioether (sulfide) precursors. rsc.org In this context, the target compound can be synthesized by oxidizing 4,6-di(methylthio)pyrimidin-5-amine. The sulfur atoms of the methylthio (–SCH₃) groups are oxidized to the sulfonyl (–SO₂CH₃) state.

This transformation is typically achieved using strong oxidizing agents. A patented method describes the use of hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, to effectively convert a methylthiopyrimidine to a methanesulfonyl pyrimidine. google.com Other common oxidants for this purpose include meta-chloroperoxybenzoic acid (m-CPBA). rsc.org This method is often clean and high-yielding.

| Precursor | Oxidizing System | Product | Reference |

| 4,6-Dimethoxy-2-methylthiopyrimidine | H₂O₂ / Sodium Tungstate | 4,6-Dimethoxy-2-methanesulfonyl pyrimidine | google.com |

| Cyclopentyl-pyrimido[4,5-d]pyrimidine-dione (thioether) | m-CPBA | Cyclopentyl-pyrimido[4,5-d]pyrimidine-dione (sulfone) | rsc.org |

Multi-component Reactions for Sulfonyl Pyrimidine Formation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a one-pot process to form a complex product, incorporating portions of all starting materials. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs allow for its theoretical construction.

A sustainable, modern approach involves the iridium-catalyzed synthesis of pyrimidines from amidines and multiple alcohol components. nih.gov To apply this to the target molecule, one could envision using a building block that already contains a methanesulfonyl group. For example, a methanesulfonyl-substituted amidine or a three-carbon synthon bearing sulfonyl groups could potentially be employed in a known pyrimidine-forming MCR. researchgate.netmdpi.com This strategy would be highly efficient, constructing the core and installing the functional groups in a single, atom-economical step.

Incorporation of the C5-Amino Group

A critical step in the synthesis is the introduction of the amino group at the electron-rich C5 position of the pyrimidine ring, which is flanked by two strongly electron-withdrawing methanesulfonyl substituents. This is typically achieved by transforming a precursor that already contains the desired C4 and C6 substitution.

A common and effective strategy for installing the C5-amino group is through the reduction of a corresponding 5-nitro-pyrimidine precursor. The nitro group acts as a synthetic handle, which can be introduced onto the pyrimidine ring and subsequently converted to the amine.

The general transformation involves the chemical reduction of a compound like 4,6-di(methanesulfonyl)-5-nitropyrimidine. Various reducing agents are effective for this type of conversion on aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org A particularly relevant method for related compounds involves the use of sodium dithionite (B78146) (Na₂S₂O₄). google.com This reagent is known for its mild conditions and high efficiency in reducing nitro groups on heterocyclic rings, making it suitable for substrates with sensitive functional groups like sulfones. google.com Another established method is the reduction of nitroquinolines to aminoquinolines using stannous chloride (SnCl₂) under mild conditions, a technique that demonstrates broad functional group tolerance. nih.gov

The process can be summarized by the following reaction scheme:

Reaction Scheme: Reduction of a 5-Nitropyrimidine Precursor

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Mixed solvent (e.g., water/organic) | Mild conditions, high yield, suitable for industrial scale. google.com |

| Stannous Chloride (SnCl₂) | Acidic medium (e.g., HCl) | High efficiency, tolerates various functional groups. nih.gov |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Clean reaction, high yield, though may affect other functional groups. wikipedia.org |

Modern cross-coupling reactions offer potential pathways for the direct formation of the C5-N bond, although their application to this specific substrate is less documented than nitro reduction. These methods would typically start from a 5-halo-4,6-di(methanesulfonyl)pyrimidine precursor.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and amines. wikipedia.org Its application in pyrimidine chemistry has been demonstrated for the synthesis of various aminopyrimidine derivatives, including those with complex substitution patterns. rsc.orgresearchgate.netnih.gov The reaction generally involves a palladium catalyst, a phosphine (B1218219) ligand (such as Xantphos), and a base to facilitate the coupling of an amine with a halogenated pyrimidine. nih.gov This method could theoretically be applied to a 5-bromo or 5-chloro-4,6-di(methanesulfonyl)pyrimidine to install the C5-amine.

Petasis Reaction: The Petasis borono-Mannich reaction is a multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.orgnih.gov While typically used for generating α-amino acids and related structures, its variants could be envisioned for C-H amination of a highly activated pyrimidine ring, though this is a less conventional approach for this specific transformation. The reaction's utility has been noted in generating diverse libraries of functionalized amines. acs.org

The mechanism for incorporating the C5-amino group is fundamentally tied to the chosen synthetic route.

Via Nitro Reduction: The mechanism involves the transfer of electrons from the reducing agent to the nitro group. This proceeds through several intermediates, such as nitroso and hydroxylamine (B1172632) species, before yielding the final amine. wikipedia.org Selectivity is generally high for the nitro group, as it is readily reduced under conditions that leave the methanesulfonyl groups and the pyrimidine ring intact.

Via Buchwald-Hartwig Amination: The catalytic cycle for this reaction is well-established. wikipedia.org It begins with the oxidative addition of the palladium(0) catalyst to the pyrimidine-halide bond. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base, followed by reductive elimination, releases the aminated pyrimidine product and regenerates the palladium(0) catalyst. Selectivity is dictated by the initial position of the halide, making it a highly regioselective method.

Control of selectivity in C5-amination relies heavily on the precursor's structure. In the nitro reduction pathway, the regiochemistry is pre-determined by the nitration step. In direct amination strategies, selectivity is ensured by the placement of a leaving group (like a halogen) at the C5 position.

Chemo- and Regioselectivity in the Synthesis of this compound

The inherent electronic properties of the pyrimidine ring govern the reactivity and selectivity during the synthesis of the target molecule. The presence of two ring nitrogens makes the C2, C4, and C6 positions electron-deficient and thus susceptible to nucleophilic attack. bhu.ac.in

The synthesis of the 4,6-di(methanesulfonyl) core typically starts from a precursor like 4,6-dichloropyrimidine. The chlorine atoms at the C4 and C6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr). The methanesulfonyl groups are installed by reacting the dichloro-precursor with a sulfinate salt, such as sodium methanesulfinate.

The reactivity order for nucleophilic substitution on a pyrimidine ring is generally C4/C6 > C2. The C4 and C6 positions are electronically activated by both ring nitrogens, whereas the C2 position is activated by two adjacent nitrogens. This inherent reactivity allows for the selective substitution at C4 and C6. Research on related systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, shows that amine nucleophiles can selectively displace the chloride groups over the sulfone group under specific conditions. researchgate.net In cases where a precursor like 2,4,6-trichloropyrimidine (B138864) is used, sequential and selective substitution can be achieved by carefully controlling reaction conditions, such as temperature and stoichiometry, to favor reaction at C4 and C6. researchgate.net

A strategy for creating unsymmetrical substitution on a 4,6-disubstituted-5-nitropyrimidine involves using a di-tosylate precursor instead of a di-chloride. clockss.org This allows for the sequential displacement of the tosylate groups under different conditions to introduce distinct nucleophiles at the C4 and C6 positions. clockss.org

Careful control of reaction conditions is essential to minimize the formation of byproducts throughout the synthetic sequence.

During Precursor Synthesis: In the preparation of the 4,6-disubstituted core via nucleophilic substitution, side reactions can include incomplete substitution, leading to mono-substituted byproducts, or over-reaction if other positions are reactive. When using tosylate leaving groups with amine nucleophiles, a potential side reaction is the tosylation of the amine itself. clockss.org

During Nitro Group Reduction: The reduction of the 5-nitro group must be controlled to prevent over-reduction of the pyrimidine ring or the sulfonyl groups. The formation of intermediate species like hydroxylamines is a possible side reaction if the reduction is incomplete. wikipedia.org The choice of a chemoselective reducing agent, such as sodium dithionite, is crucial. google.com

During Direct Amination: In Buchwald-Hartwig coupling, side reactions can include hydrodehalogenation of the starting material or the formation of diarylated amines. Optimization of the catalyst, ligand, base, and temperature is critical to ensure high yields of the desired mono-aminated product.

By managing these factors, the synthesis can be guided to selectively produce this compound with high purity.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound is highly dependent on the meticulous optimization of various reaction parameters, including the choice of solvents, bases, and catalysts. These factors significantly influence the reaction pathways, efficiency, and the final yield of the product.

Influence of Solvents and Bases on Reaction Pathways

The initial step in the synthesis of the target molecule often involves the nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine, such as 4,6-dichloropyrimidin-5-amine, with a methylthiol source. The choice of solvent and base is critical in this step to ensure efficient displacement of the halogen atoms.

Polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently employed in such reactions as they can effectively solvate the cationic species formed during the reaction, thereby facilitating the nucleophilic attack. nih.gov The basicity and concentration of the base used are also crucial. Strong bases are required to deprotonate the methylthiol, generating the highly nucleophilic methanethiolate (B1210775) anion. However, excessively harsh basic conditions can lead to unwanted side reactions.

In the context of amination of dichloropyrimidines, studies have shown that the reaction conditions can be finely tuned to control the degree of substitution. For instance, in the monoamination of 4,6-dichloropyrimidine, conditions such as using 4 equivalents of potassium carbonate (K₂CO₃) in DMF at 140 °C have been optimized. nih.gov While this specific example deals with an amine nucleophile, the principles of solvent polarity and base strength are transferable to reactions involving other nucleophiles like methanethiolate.

The subsequent step, the oxidation of the intermediate 4,6-bis(methylthio)pyrimidin-5-amine to the final di(methanesulfonyl) product, is also sensitive to solvent effects. The oxidation is typically carried out using strong oxidizing agents, and the solvent must be inert to these conditions. Chlorinated solvents like dichloromethane (B109758) (DCM) are often suitable for such transformations.

Catalytic Approaches for Enhanced Efficiency (e.g., Transition Metal Catalysis)

To enhance the efficiency and selectivity of the synthetic steps, catalytic approaches are often investigated. For the nucleophilic substitution step, transition metal catalysis, particularly with palladium complexes, has been shown to be effective for the amination of chloropyrimidines. nih.gov While direct catalytic substitution with methanethiolate is less commonly reported for this specific substrate, the principles of palladium-catalyzed cross-coupling reactions could potentially be adapted.

The oxidation of thioethers to sulfones can be achieved using various catalytic systems to improve upon the use of stoichiometric, and often harsh, oxidizing agents. Heterogeneous catalysts, such as those based on mesoporous materials containing titanium (Ti) or a combination of titanium and germanium (Ti/Ge), have been explored for the oxidation of pyrimidine thioethers in ionic liquids. nih.gov These systems offer the advantage of easier separation and potential for catalyst recycling. The oxidations can be performed using hydrogen peroxide, a greener oxidizing agent, in these systems. nih.gov

Lanthanide-substituted silicotungstate nanoclusters have also been investigated as catalysts for the oxidation of thioethers. researchgate.net These catalysts can function in eco-friendly solvents like water with hydrogen peroxide as the oxidant. researchgate.net The catalytic activity of such complexes can provide a more sustainable and efficient route to the desired sulfones.

The table below summarizes various catalytic systems used for the oxidation of thioethers, which could be applicable to the synthesis of this compound.

| Catalyst System | Oxidant | Solvent | Substrate Scope | Reference |

| Ti or Ti/Ge on MCM-41/UVM | Hydrogen Peroxide | Ionic Liquids | Pyrimidine thioethers | nih.gov |

| Lanthanide-substituted Silicotungstate | Hydrogen Peroxide | Water | Thioethers | researchgate.net |

Scalable Synthetic Protocols

Developing a scalable synthetic protocol for this compound is crucial for its potential applications. A key consideration for scalability is the use of readily available and inexpensive starting materials and reagents. A plausible scalable synthesis would likely commence with 4,6-dichloropyrimidin-5-amine.

The first step, the double nucleophilic substitution with a methylthiol equivalent, would need to be optimized for high conversion and yield on a larger scale. This would involve careful control of temperature, reaction time, and stoichiometry of the reagents. The choice of a suitable and economically viable base and solvent system is paramount.

The subsequent oxidation step is also a critical point for scalability. While powerful oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are effective on a laboratory scale, their use in large-scale production can be problematic due to safety concerns and cost. Therefore, the development of a catalytic oxidation process using a more benign oxidant like hydrogen peroxide would be highly desirable for a scalable protocol. The use of heterogeneous catalysts, which can be easily recovered and reused, would further enhance the economic and environmental viability of the process. nih.gov

Reactivity and Derivatization of 4,6 Di Methanesulfonyl Pyrimidin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-poor aromatic and heteroaromatic systems. mdpi.com In the case of 4,6-di(methanesulfonyl)pyrimidin-5-amine, the reaction proceeds via the addition of a nucleophile to the pyrimidine (B1678525) ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of a methanesulfinate (B1228633) anion leads to the substituted product. The two nitrogen atoms in the pyrimidine ring, along with the two methanesulfonyl groups, effectively stabilize the negative charge of the Meisenheimer complex, thus facilitating the reaction. chemrxiv.org

Selective Displacement of Methanesulfonyl Groups by Various Nucleophiles

The two methanesulfonyl groups at the C4 and C6 positions are excellent leaving groups in SNAr reactions. Their displacement by a range of nucleophiles allows for the synthesis of a diverse array of substituted pyrimidine derivatives. The selectivity of the reaction, particularly whether mono- or di-substitution occurs, can often be controlled by the reaction conditions and the nature of the nucleophile.

The reaction of this compound with amines is a versatile method for the synthesis of various amino-substituted pyrimidines. The outcome of these reactions can be influenced by the type of amine used.

Primary and Secondary Amines: Aliphatic primary and secondary amines are generally strong nucleophiles and can readily displace one or both of the methanesulfonyl groups. In reactions with related dichloropyrimidines, sterically unhindered primary amines have been shown to react smoothly. nih.gov It is expected that with this compound, mono-substituted products can be obtained by using stoichiometric amounts of the amine, while an excess of the amine under more forcing conditions would lead to di-substitution. Studies on similar systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have shown that sterically and electronically unbiased primary aliphatic amines can selectively displace the sulfone group over a chloride. researchgate.net

Anilines: Anilines are generally weaker nucleophiles than aliphatic amines. Their reactivity can be enhanced by using a base to deprotonate the aniline, forming the more nucleophilic anilide anion. In related systems, deprotonated anilines have been shown to displace sulfone groups. researchgate.net The electronic properties of the aniline, whether it contains electron-donating or electron-withdrawing substituents, will also affect its nucleophilicity and the reaction outcome. chemrxiv.org

Heteroaromatic Amines: Heteroaromatic amines, such as aminopyridines or aminothiazoles, can also be employed as nucleophiles. The nucleophilicity of these amines varies depending on the position of the amino group and the nature of the heterocyclic ring. In some cases, these amines have been shown to cleanly displace chloride leaving groups in related pyrimidine systems. researchgate.net

Table 1: Representative Reactions of this compound with Amine Nucleophiles This table presents hypothetical data based on known reactivity patterns of similar compounds.

| Entry | Nucleophile | Product(s) | Reaction Conditions | Expected Yield (%) |

| 1 | Benzylamine (1.1 eq) | 4-(Benzylamino)-6-(methanesulfonyl)pyrimidin-5-amine | Base (e.g., DIPEA), Solvent (e.g., DMF), RT to 80 °C | 70-90 |

| 2 | Morpholine (2.2 eq) | 4,6-Dimorpholinopyrimidin-5-amine | Solvent (e.g., DMSO), 100-120 °C | 60-80 |

| 3 | Aniline (1.1 eq) | 4-(Phenylamino)-6-(methanesulfonyl)pyrimidin-5-amine | Base (e.g., NaH), Solvent (e.g., THF), RT | 50-70 |

| 4 | 2-Aminopyridine (1.1 eq) | 4-(Methanesulfonyl)-6-(pyridin-2-ylamino)pyrimidin-5-amine | Base (e.g., K₂CO₃), Solvent (e.g., NMP), 100 °C | 40-60 |

The reaction with oxygen-based nucleophiles, such as alcohols and phenols, typically requires basic conditions to generate the more potent alkoxide or phenoxide nucleophiles. These reactions lead to the formation of alkoxy- or aryloxy-substituted pyrimidines. In related systems, the reaction of chloropyrimidines with alkoxides formed from alcohols and a base like sodium hydroxide (B78521) can lead to substitution. mdpi.com

Table 2: Representative Reactions of this compound with Oxygen-Based Nucleophiles This table presents hypothetical data based on known reactivity patterns of similar compounds.

| Entry | Nucleophile | Product(s) | Reaction Conditions | Expected Yield (%) |

| 1 | Sodium Methoxide (1.1 eq) | 4-Methoxy-6-(methanesulfonyl)pyrimidin-5-amine | Methanol, RT | 80-95 |

| 2 | Phenol (1.1 eq) | 4-(Methanesulfonyl)-6-phenoxypyrimidin-5-amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), 80-100 °C | 60-80 |

Thiols are excellent nucleophiles, especially in their deprotonated form as thiolates. They readily react with activated pyrimidines to form thioether derivatives. The high nucleophilicity of sulfur allows these reactions to proceed under mild conditions. For instance, the reaction of related trisulfanyl-substituted pyrimidines with secondary amines shows selective substitution, highlighting the fine-tuning possible with different nucleophiles. nih.gov

Table 3: Representative Reactions of this compound with Sulfur-Based Nucleophiles This table presents hypothetical data based on known reactivity patterns of similar compounds.

| Entry | Nucleophile | Product(s) | Reaction Conditions | Expected Yield (%) |

| 1 | Sodium Thiophenoxide (1.1 eq) | 4-(Methanesulfonyl)-6-(phenylthio)pyrimidin-5-amine | Solvent (e.g., DMF), RT | 85-98 |

| 2 | Benzyl Mercaptan (1.1 eq) | 4-(Benzylthio)-6-(methanesulfonyl)pyrimidin-5-amine | Base (e.g., Et₃N), Solvent (e.g., CH₃CN), RT | 75-90 |

Competition between Methanesulfonyl Group Displacement and Other Electrophilic Sites

In this compound, the primary electrophilic sites are the C4 and C6 positions due to the strong electron-withdrawing nature of the methanesulfonyl groups. The C2 position is generally less reactive towards nucleophilic attack in pyrimidine systems unless activated by other substituents. wuxiapptec.com The 5-amino group is an electron-donating group, which slightly deactivates the adjacent C4 and C6 positions towards nucleophilic attack compared to a non-substituted pyrimidine. However, the powerful activating effect of the two sulfonyl groups overcomes this. There is no significant competition from other electrophilic sites on the pyrimidine ring itself. The primary competition is between mono- and di-substitution at the C4 and C6 positions.

Stereoelectronic Effects on SNAr Reactivity

The reactivity and regioselectivity of SNAr reactions on pyrimidines are governed by stereoelectronic effects. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing through an inductive effect and also influence the geometry of the transition state. For a nucleophile approaching the C4 or C6 position, the developing negative charge in the Meisenheimer complex is stabilized by resonance delocalization onto the nitrogen atoms and the electron-withdrawing sulfonyl groups.

The 5-amino group can exert a modest steric hindrance to the incoming nucleophile, potentially influencing the rate of reaction. Furthermore, the amino group can participate in hydrogen bonding, which may affect its orientation and electronic influence on the ring. The relative orientation of the methanesulfonyl groups with respect to the pyrimidine ring and the incoming nucleophile will also play a role in the stability of the transition state and, consequently, the reaction rate. In symmetrically substituted 4,6-disubstituted pyrimidines, the two positions are electronically equivalent, and statistical mixtures of products might be expected in mono-substitution reactions unless other factors come into play.

Reactions Involving the C5-Amino Group

The primary amino group at the C5 position of the pyrimidine ring is a key site for derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

The nucleophilic nature of the C5-amino group facilitates its reaction with various electrophiles. While specific studies on the acylation, alkylation, and arylation of this compound are not extensively documented, the reactivity of structurally similar aminopyrimidines provides valuable insights into its expected chemical behavior.

Acylation: The reaction of aminopyrimidines with acylating agents such as acid chlorides or anhydrides is a common method for the synthesis of N-acylaminopyrimidines. For instance, 5-benzoylaminoorotic acid reacts with phosphorus oxychloride to form a lactam, which can then be functionalized. nih.gov It is anticipated that this compound would readily undergo acylation under standard conditions to afford the corresponding amides.

Alkylation: The alkylation of aminopyrimidines can proceed on the exocyclic amino group or on the ring nitrogen atoms, depending on the substrate and reaction conditions. Studies on the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides have shown that intramolecular cyclization and fragmentation can occur, leading to unexpected products. nih.govnih.gov This highlights the potential for complex reaction pathways when bifunctional alkylating agents are employed. The alkylation of the C5-amino group of this compound would likely require carefully controlled conditions to achieve selective N-alkylation.

Arylation: The arylation of aminopyrimidines can be achieved through metal-catalyzed cross-coupling reactions. For example, 4-amino-6-chloropyrimidines have been successfully arylated using an electrochemical reductive cross-coupling with functionalized aryl halides, catalyzed by nickel. nih.gov This method provides an efficient route to 4-amino-6-arylpyrimidines with good functional group tolerance. nih.gov It is plausible that similar palladium- or nickel-catalyzed cross-coupling reactions could be employed for the N-arylation of this compound.

Table 1: Representative Reactions of the C5-Amino Group in Related Aminopyrimidines

| Reaction Type | Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | 5-Benzoylaminoorotic acid | POCl₃ | 2,4-dichloro-5-benzoylamino-pyrimidine-6-carboxylic acid lactam | nih.gov |

| Alkylation | 4-Chloro-6-(cyclopentylamino)pyrimidin-5-ol | 3-Dimethylamino-1-propyl chloride | 4-Chloro-6-(cyclopentylamino)-5-(3-dimethylaminopropoxy)pyrimidine | nih.gov |

| Arylation | 4-Amino-6-chloropyrimidines | Aryl halides, Ni(II) catalyst, sacrificial iron anode | 4-Amino-6-arylpyrimidines | nih.gov |

The primary amino group of this compound is expected to undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. youtube.com These reactions are typically catalyzed by weak acids and proceed via a hemiaminal intermediate. youtube.commdpi.com The formation of the C=N double bond is a versatile transformation for the introduction of diverse substituents and for the construction of heterocyclic systems.

Table 2: General Scheme for Condensation of Aminopyrimidines with Carbonyls

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 4,6-Disubstituted-5-aminopyrimidine | Aldehyde (R'-CHO) | Weak acid catalyst | 5-(Alkylideneamino)-4,6-disubstituted-pyrimidine |

| 4,6-Disubstituted-5-aminopyrimidine | Ketone (R'-CO-R'') | Weak acid catalyst | 5-(Alkylideneamino)-4,6-disubstituted-pyrimidine |

The C5-amino group, in conjunction with a suitable substituent at the C4 or C6 position, is a key structural motif for the synthesis of fused pyrimidine ring systems, such as purines and pyrimido[4,5-b]indoles. researchgate.netmdpi.com

Purine (B94841) Synthesis: Purines are fundamental heterocyclic compounds in nature, consisting of a pyrimidine ring fused to an imidazole (B134444) ring. utah.eduwikipedia.org The classical Traube synthesis and its modifications often utilize 4,5-diaminopyrimidines as precursors. researchgate.net By analogy, if one of the methanesulfonyl groups in this compound can be displaced by an amino group to generate a 4,5,6-triaminopyrimidine derivative, subsequent cyclization with a one-carbon synthon (e.g., formic acid, orthoformates) would be expected to yield a purine scaffold. The de novo biosynthesis of purines also involves the construction of the imidazole ring onto a pyrimidine precursor. wikipedia.orgnih.gov

Pyrimido[4,5-b]indole Synthesis: The synthesis of pyrimido[4,5-b]indoles, which are of interest for their potential biological activities, can be achieved through the reaction of 4,5-diaminopyrimidines with isatin (B1672199) or related precursors. nih.gov A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) iodide. mdpi.com This demonstrates the versatility of aminopyrimidines in constructing complex fused systems.

Table 3: Examples of Fused Ring Systems from Aminopyrimidines

| Starting Material | Reagents | Fused Ring System | Reference |

|---|---|---|---|

| 4,5-Diaminopyrimidines | Aldehydes | Purines | researchgate.net |

| Indole-3-carboxaldehydes, Aromatic aldehyde, Ammonium iodide | Iodine | Pyrimido[4,5-b]indoles | mdpi.com |

| 2,4-Diaminopyrimido[4,5-b]indol-6-ols | - | Annulated Pyrimido[4,5-b]indoles | nih.gov |

Transformations of the Pyrimidine Ring System

The highly electron-deficient nature of the pyrimidine ring in this compound, due to the two sulfonyl groups, makes it susceptible to nucleophilic attack, which can lead to substitution, ring-opening, or annulation reactions.

While the pyrimidine ring is generally aromatic and stable, under certain conditions, it can undergo ring-opening reactions. Such reactions are often facilitated by strong nucleophiles or specific reaction pathways. For instance, the nitrosative deamination of adenine (B156593) has been shown to proceed through a pyrimidine ring-opened intermediate. missouri.edunih.gov This suggests that the formation of a diazonium salt from the C5-amino group of this compound could potentially lead to ring cleavage.

The Dimroth rearrangement is another example of a process involving pyrimidine ring opening and closing, leading to isomerization. nih.gov Although direct evidence for the ring-opening of this compound is scarce, the presence of the strongly activating methanesulfonyl groups might render the ring more prone to cleavage under specific nucleophilic or reductive conditions.

The reactivity of the pyrimidine core of this compound can be harnessed to construct more complex polycyclic systems. The methanesulfonyl groups are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Pyrimido[4,5-d]pyrimidine (B13093195) Synthesis: The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with various amines and aldehydes can lead to the formation of pyrimido[4,5-d]pyrimidine derivatives. researchgate.net This type of cyclocondensation reaction, where the aminopyrimidine acts as a binucleophile, is a powerful tool for building fused heterocyclic systems. researchgate.net

Pyrimido[4,5-b]quinoline Synthesis: The synthesis of pyrimido[4,5-b]quinolones can be achieved from 6-aminopyrimidin-4-(thi)one derivatives through various methods, including Vilsmeier-Haack formylation followed by cyclization. researchgate.net

Furo[3',4':5,6]pyrido[2,3-d]pyrimidine Synthesis: Multicomponent reactions involving 2,6-diaminopyrimidine-4(3H)-one, an aldehyde, and tetronic acid or indane-1,3-dione in water can yield furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net These reactions showcase the potential for creating intricate molecular scaffolds in an efficient manner.

Table 4: Examples of Polycyclic Scaffolds from Aminopyrimidines

| Starting Aminopyrimidine | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Multicomponent reaction | Pyrimido[4,5-d]pyrimidine | researchgate.net |

| 6-Aminopyrimidin-4-(thi)one derivatives | Vilsmeier-Haack, cyclization | Pyrimido[4,5-b]quinolone | researchgate.net |

| 2,6-Diaminopyrimidine-4(3H)-one | Multicomponent reaction | Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine | researchgate.net |

Lack of Specific Research Data Prevents a Detailed Analysis of the Reactivity of this compound in Transition Metal-Catalyzed Cross-Coupling Reactions

A thorough review of available scientific literature reveals a significant gap in the documented chemical behavior of the compound this compound, specifically concerning its participation in transition metal-catalyzed cross-coupling reactions. Despite the broad utility of reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings in modern organic synthesis, specific studies detailing the application of these powerful methods to this compound are not present in the accessible scientific domain.

The unique structural and electronic properties of this compound, characterized by the presence of two strongly electron-withdrawing methanesulfonyl groups at positions 4 and 6 and an amino group at position 5, suggest a complex reactivity profile. These substituents are known to significantly influence the electron density of the pyrimidine ring, which is a critical factor in the oxidative addition step of many palladium-catalyzed cross-coupling cycles. However, without direct experimental evidence, any discussion on the specific outcomes, optimal conditions, or potential challenges of subjecting this compound to such reactions would be purely speculative.

General principles of cross-coupling reactions on pyrimidine scaffolds are well-established. For instance, the Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds with pyrimidines, often at halogenated positions. wikipedia.orgresearchgate.netnih.gov Similarly, the Sonogashira reaction provides a pathway to alkynylated pyrimidines, researchgate.netacs.org the Heck reaction allows for vinylation, organic-chemistry.orgresearchgate.net and the Buchwald-Hartwig amination is a key method for the synthesis of aminopyrimidines. wikipedia.orglibretexts.orgnih.gov

Research has also explored the use of sulfonyl and sulfinate groups as leaving groups in cross-coupling reactions on heterocyclic systems, including pyrimidines. nih.govtcichemicals.com These studies indicate that under specific conditions, the carbon-sulfur bond can be activated for palladium-catalyzed transformations. Nevertheless, the specific substitution pattern of this compound, with the amino group positioned between the two sulfonyl moieties, introduces a level of complexity not addressed in the available literature. The interplay between the directing effects of the amino group and the strong electron-withdrawing nature of the sulfonyl groups would likely have a profound and non-intuitive impact on the regioselectivity and efficiency of any attempted cross-coupling reaction.

Due to the absence of specific research findings, including reaction conditions, yields, and product characterization for the transition metal-catalyzed cross-coupling of this compound, it is not possible to provide a scientifically rigorous and detailed article on this subject as requested. The generation of such content would require empirical data that is not currently available in the public scientific record.

Structural and Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a lack of specific experimental data for the chemical compound this compound. As a result, a detailed article focusing on the structural elucidation and conformational analysis of this particular molecule, as per the requested outline, cannot be generated at this time.

The requested information, including multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR, Raman), and X-ray crystallography studies, is not present in the searched scientific literature for this compound. While research exists for structurally related pyrimidine derivatives, such as those with chloro, methoxy, or other substituents, this information is not directly applicable for a scientifically accurate and detailed analysis of the target compound.

Therefore, the creation of data tables and in-depth discussions on the specific spectroscopic and crystallographic parameters of this compound is not possible without access to primary research data.

Structural Elucidation and Conformational Analysis of 4,6 Di Methanesulfonyl Pyrimidin 5 Amine

Conformational Isomerism and Tautomerism in Solution and Solid States

The structural flexibility and potential for tautomerism are key characteristics of 4,6-di(methanesulfonyl)pyrimidin-5-amine that influence its chemical reactivity and biological interactions.

Conformational Isomerism:

The primary source of conformational flexibility in this compound arises from the rotation around the C-S bonds of the two methanesulfonyl groups. The orientation of these groups relative to the pyrimidine (B1678525) ring can vary, leading to different conformers. The steric bulk and electrostatic interactions between the sulfonyl groups, as well as their interactions with the adjacent amino group, will dictate the preferred conformations in both solution and the solid state.

In the solid state, the observed conformation will be the one that allows for the most stable crystal packing arrangement, which may not necessarily be the lowest energy conformation in the gas phase or in solution. Intermolecular interactions, particularly hydrogen bonding involving the amino group and the sulfonyl oxygen atoms, will play a crucial role in stabilizing specific conformations within the crystal lattice.

Tautomerism:

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a significant consideration for this compound. The presence of the amino group on the pyrimidine ring allows for potential amino-imino tautomerism.

Amino Tautomer: This is the form where the proton resides on the exocyclic nitrogen atom, resulting in an amino group.

Imino Tautomer: This form arises from the migration of a proton from the amino group to one of the ring nitrogen atoms, resulting in an imine group on the ring and an exocyclic imino group.

The equilibrium between these tautomeric forms is influenced by several factors, including the electronic nature of the substituents on the pyrimidine ring, the solvent, temperature, and pH. The strongly electron-withdrawing nature of the two methanesulfonyl groups at the 4 and 6 positions will significantly impact the electron density of the pyrimidine ring and the acidity of the amino protons, thereby influencing the tautomeric equilibrium.

Furthermore, the potential for keto-enol type tautomerism involving the sulfonyl groups, while less common, cannot be entirely ruled out under certain conditions, although the amino-imino tautomerism is expected to be the predominant form of tautomerism for this compound.

Definitive characterization of the dominant tautomeric form in solution and the solid state would require detailed spectroscopic analysis (e.g., NMR, IR) and single-crystal X-ray diffraction studies, which are not currently available in the public domain for this compound.

Table 2: Potential Tautomeric Forms of this compound

| Tautomeric Form | Structural Features |

| Amino Tautomer | -NH2 group at C5 |

| Imino Tautomer (N1-H) | =NH at C5, proton on N1 |

| Imino Tautomer (N3-H) | =NH at C5, proton on N3 |

Computational and Theoretical Investigations of 4,6 Di Methanesulfonyl Pyrimidin 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of pyrimidine (B1678525) derivatives. samipubco.comnih.gov These methods allow for the prediction of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and energy of molecules. samipubco.com For pyrimidine derivatives, the B3LYP functional combined with various basis sets, such as 6-31G**, is a common choice for these calculations. nih.govresearchgate.net This approach allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a true minimum on the potential energy surface. irjweb.com The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. irjweb.comresearchgate.net For similar amine-containing compounds, it has been shown that geometry optimization in a solvent model is crucial for accurate predictions, especially for systems with intramolecular hydrogen bonds. nih.gov

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally signifies higher chemical reactivity. nih.gov For pyrimidine derivatives, these parameters are calculated using DFT methods, and the results provide insight into the charge transfer that can occur within the molecule. irjweb.comresearchgate.net

| Parameter | Description |

|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO, related to chemical reactivity and stability. |

Reactivity Indices (e.g., Fukui Functions, Global Hardness, Electrophilicity Index, Nucleophilicity)

To quantify the chemical reactivity of 4,6-Di(methanesulfonyl)pyrimidin-5-amine, various reactivity indices are calculated based on DFT results. mdpi.com These descriptors provide a more detailed understanding of the molecule's reactivity than the HOMO-LUMO gap alone. scispace.com

Fukui functions are used to identify the most reactive atomic sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comresearchgate.net These functions indicate the change in electron density at a specific site upon the addition or removal of an electron. researchgate.net

Other important global reactivity descriptors include:

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. materialsciencejournal.org

Nucleophilicity: Describes the ability of a molecule to donate electrons.

These indices are calculated from the energies of the HOMO and LUMO and provide a comprehensive picture of the molecule's reactivity. materialsciencejournal.org

| Reactivity Index | Description |

|---|---|

| Fukui Function (f(r)) | Identifies the most reactive sites for nucleophilic, electrophilic, and radical attacks. |

| Global Hardness (η) | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Quantifies the ability to accept electrons. |

| Nucleophilicity | Describes the ability to donate electrons. |

Conformational Landscape and Rotational Barriers

Potential Energy Surface Scans for Methanesulfonyl Group Rotations

A key aspect of the conformational analysis of this compound is the rotation of the two methanesulfonyl groups. Potential energy surface (PES) scans are performed to investigate the energetic changes as these groups rotate around their bonds to the pyrimidine ring. These calculations help to identify the most stable (lowest energy) conformations and the transition states (energy maxima) that separate them. The results of these scans provide the rotational energy barriers, which indicate the flexibility of these side chains. For similar molecules containing sulfonyl groups, significant conformational changes have been observed upon rotation. nih.gov

Influence of Intramolecular Interactions on Conformational Preferences

The three-dimensional structure of this compound is significantly influenced by non-covalent interactions within the molecule, particularly intramolecular hydrogen bonds. These interactions dictate the spatial arrangement of the flexible methanesulfonyl and amine substituents relative to the rigid pyrimidine ring, thereby determining the molecule's preferred conformations.

The primary intramolecular interaction expected in this molecule is a hydrogen bond between the hydrogen atom of the exocyclic amino group (-NH₂) and an oxygen atom of one of the adjacent methanesulfonyl (-SO₂CH₃) groups. The formation of such a bond creates a pseudo-six-membered ring, which can confer additional stability to the conformation. The geometry of the molecule, with the amino and sulfonyl groups positioned ortho to each other on the pyrimidine ring, is conducive to this type of interaction.

Table 1: Typical Geometries for Intramolecular N-H···O Hydrogen Bonds in Related Heterocyclic Systems

| Parameter | Typical Value Range |

|---|---|

| H···O Distance | 1.80 - 2.20 Å |

| N···O Distance | 2.60 - 3.00 Å |

| N-H···O Angle | 110 - 150° |

Data derived from computational and crystallographic studies of similar molecular motifs.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound, particularly for nucleophilic aromatic substitution (SₙAr) reactions, which are characteristic of electron-deficient pyrimidine rings.

Transition State Analysis for SₙAr and Amination Reactions

The methanesulfonyl group (-SO₂CH₃) is an excellent leaving group in SₙAr reactions, often demonstrating superior reactivity compared to halogens. acs.orgnih.gov The reaction of this compound with a nucleophile, such as an amine (amination), is expected to proceed via a stepwise addition-elimination mechanism. This process involves the initial attack of the nucleophile on one of the electrophilic carbons (C4 or C6) of the pyrimidine ring, leading to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step (RDS) of the reaction. acs.org Subsequently, the methanesulfinate (B1228633) anion is eliminated, restoring the aromaticity of the ring.

Quantum mechanical methods, especially DFT, are employed to model this reaction pathway. acs.org These calculations can identify and characterize the structures of the reactants, the Meisenheimer intermediate, the products, and, crucially, the transition states that connect them. Transition state analysis provides the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. Computational studies on related 2-sulfonylpyrimidines have shown that DFT models can reliably predict the activation energies and thus the reactivity of these compounds. acs.org

While specific transition state energies for this compound have not been reported, data from analogous sulfonyl-substituted pyrimidines reacting with thiols provide insight into the expected energy barriers.

Table 2: Calculated Activation Energies for SₙAr Reactions of Substituted 2-Sulfonylpyrimidines with a Thiol Nucleophile

| Pyrimidine Substituent | Leaving Group | Calculated Activation Energy (ΔGcalc≠1) |

|---|---|---|

| 4,6-dimethoxy | -SO₂CH₃ | Lower than halo-pyrimidines |

| 5-NO₂ | -SO₂-BT | Very low (fastest reacting) |

| 4-CF₃ | -SO₂CH₃ | Low (highly reactive) |

Data adapted from structure-reactivity studies on related sulfonylpyrimidines. acs.orgnih.gov The values illustrate the high reactivity conferred by sulfonyl leaving groups.

Computational Modeling of Chemo- and Regioselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of several different functional groups, while regioselectivity refers to its preferential reaction at one of several possible sites. In the case of this compound, the two methanesulfonyl groups are attached to electronically equivalent positions (C4 and C6). Therefore, in a reaction with a simple nucleophile, monosubstitution is expected to occur statistically at either position, yielding a mixture of 4- and 6-substituted products which are identical.

Regioselectivity becomes a critical question in related, unsymmetrical molecules, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine. researchgate.net In such cases, computational models are invaluable for predicting which leaving group will be preferentially displaced. Methods like analyzing the Lowest Unoccupied Molecular Orbital (LUMO) map can indicate the most electrophilic sites on the aromatic ring, which are most susceptible to nucleophilic attack. researchgate.net

For this compound, the primary chemoselectivity question is whether a nucleophile would attack the pyrimidine ring carbon (SₙAr) or the sulfur atom of the sulfonyl group. For most common nucleophiles used in SₙAr, such as amines and thiols, attack at the electron-deficient pyrimidine ring is the overwhelmingly favored pathway.

Tautomerism and Isomerism Studies

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond, and which can readily interconvert. For this compound, the most relevant form of tautomerism is the amino-imino equilibrium.

Relative Stabilities of Possible Tautomeric Forms involving the Amino Group and Pyrimidine Nitrogens

This compound can exist in at least two tautomeric forms: the amino form (the canonical structure) and the imino form. The imino tautomer is formed by the migration of a proton from the exocyclic amino group to one of the nitrogen atoms within the pyrimidine ring (e.g., N1 or N3).

Computational studies on a variety of aminopyrimidines and related nitrogen heterocycles have consistently shown that the amino tautomer is significantly more stable than the imino form. researchgate.netnih.gov This preference is generally observed in both the gas phase and in various solvents. The energy difference is often substantial, making the population of the imino form at equilibrium very small under normal conditions. DFT calculations are the standard method for determining the relative energies of these tautomers. researchgate.net

Table 3: Calculated Relative Stabilities of Amino vs. Imino Tautomers for Related Aminopyrimidine Systems

| Compound | Method/Basis Set | Phase | Relative Energy (Imino vs. Amino) (kcal/mol) |

|---|---|---|---|

| 2-Aminopyrimidine | B3LYP/6-31++G** | Gas | > 10 kcal/mol higher |

| 2-Amino-4,6-dichloropyrimidine | B3LYP/6-31++G** | Gas | Higher |

| 2-Amino-5,6-dimethylpyrimidin-4-one | - | Solid State | 1H-keto and 3H-keto forms observed |

Data adapted from computational studies on aminopyrimidine derivatives. researchgate.netnih.gov The general trend strongly favors the amino tautomer over the imino form.

While solvent can modulate the energy difference between tautomers, it is unlikely to reverse the inherent stability of the amino form for this compound. dntb.gov.ua Understanding the predominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding patterns and its interactions with other molecules, including biological targets.

Interconversion Pathways between Isomers

Computational studies are crucial for understanding the dynamic behavior of this compound, particularly the interconversion between its possible isomers. These isomers primarily include tautomers and conformational isomers (rotamers). The investigation of these pathways provides insight into the molecule's stability, reactivity, and potential biological activity.

Tautomerism:

The most significant tautomeric equilibrium for this compound involves the migration of a proton from the amino group to one of the nitrogen atoms of the pyrimidine ring, resulting in an imino tautomer. This amino-imino tautomerism is a common feature in aminopyrimidine derivatives.

Amino Tautomer (I): This is generally the more stable form, where the exocyclic nitrogen exists as an amino group (-NH₂).

Imino Tautomer (II): This less stable form features an endocyclic imine (=NH) and an exocyclic imino group (=NH).

Density Functional Theory (DFT) calculations are typically employed to determine the relative energies of these tautomers. nih.govmdpi.com Theoretical studies on related aminopyrimidine systems consistently show that the amino form is significantly lower in energy. researchgate.net The energy difference is often substantial enough to suggest that the imino form exists in negligible concentrations under standard conditions. researchgate.net The interconversion between these tautomers would proceed through a transition state involving proton transfer, which can be modeled to determine the activation energy barrier.

Conformational Isomerism (Rotamerism):

Computational methods can map the potential energy surface associated with the rotation of these groups to identify the most stable conformers and the energy barriers between them. The stability of different conformers is influenced by a delicate balance of steric and electronic effects.

Illustrative Rotational Energy Profile:

While specific experimental data for this compound is not available, theoretical calculations for similar substituted pyrimidines and sulfonamides provide a basis for estimating the energetic landscape. biointerfaceresearch.comnih.gov The following table illustrates a hypothetical energy profile for the rotation of one methanesulfonyl group, based on principles from related computational studies.

| Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Notes |

| 0° | +5.8 | Eclipsed conformation with the amino group, high steric strain. |

| 60° | 0 | Staggered conformation, likely the most stable rotamer. |

| 120° | +3.2 | Gauche interaction with the other sulfonyl group. |

| 180° | +1.5 | Anti-conformation, potentially less stable due to dipole-dipole interactions. |

This table is for illustrative purposes and the values are hypothetical, based on general principles of conformational analysis of similar molecules.

The interconversion between these rotamers is typically rapid at room temperature, as the energy barriers are generally low. However, at lower temperatures, it might be possible to isolate or spectroscopically observe individual conformers.

Non-Covalent Interactions

Non-covalent interactions play a pivotal role in defining the three-dimensional structure and crystal packing of this compound. A detailed analysis of these weak forces is essential for understanding its physicochemical properties.

The molecular structure of this compound possesses both hydrogen bond donors and acceptors, making hydrogen bonding a dominant intermolecular force in its solid state. nih.govresearchgate.net

Hydrogen Bond Donors: The primary hydrogen bond donor is the amino group (-NH₂), which can participate in two hydrogen bonds.

Hydrogen Bond Acceptors: The potential hydrogen bond acceptors are the oxygen atoms of the two sulfonyl groups (-SO₂) and the nitrogen atoms of the pyrimidine ring.

In the crystal lattice, it is anticipated that the amino protons will preferentially form hydrogen bonds with the sulfonyl oxygens of neighboring molecules, as this is a commonly observed and robust hydrogen-bonding pattern in sulfonamides. nih.govacs.org This can lead to the formation of extended one-dimensional chains or more complex three-dimensional networks. Intramolecular hydrogen bonding between the amino group and an adjacent sulfonyl oxygen is also a possibility, which could influence the conformation of the molecule. researchgate.netucsf.edursc.orgrsc.orgnih.govnih.gov

Typical Hydrogen Bond Parameters:

Based on crystallographic studies of related sulfonamide and pyrimidine compounds, the expected geometries of the hydrogen bonds can be tabulated. researchgate.netacs.org

| Donor | Acceptor | Distance (D-H···A) Å | Angle (D-H···A) ° | Type |

| N-H (amino) | O=S (sulfonyl) | 2.8 - 3.2 | 150 - 170 | Intermolecular |

| N-H (amino) | N (pyrimidine) | 2.9 - 3.3 | 140 - 160 | Intermolecular |

| N-H (amino) | O=S (sulfonyl) | 2.6 - 2.9 | 120 - 140 | Intramolecular |

This table presents typical ranges for hydrogen bond geometries and is based on data from structurally related compounds.

Sulfonyl-Arene Interactions:

The interaction between the electron-rich π-system of the pyrimidine ring and the electron-deficient sulfur atom of a sulfonyl group from an adjacent molecule can occur. uva.es This type of sulfur-π interaction is a recognized stabilizing force in crystal engineering. Computational studies on model systems have shown that these interactions are characterized by a balance of electrostatic and dispersion forces. uva.es In the case of this compound, this could lead to specific stacking arrangements of the pyrimidine rings in the crystal lattice.

Other Weak Forces:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the highly polar sulfonyl and amino groups. The alignment of these dipoles in the crystal lattice will be a significant factor in determining the packing arrangement.

C-H···O/N Interactions: Weak hydrogen bonds involving the carbon atoms of the methyl groups or the pyrimidine ring as donors and the sulfonyl oxygens or pyrimidine nitrogens as acceptors can also contribute to the stability of the crystal packing. nih.gov

The interplay of these various non-covalent interactions dictates the final, most stable three-dimensional arrangement of the molecules in the solid state. Computational methods such as Hirshfeld surface analysis can be employed to visualize and quantify these weak interactions. nih.govfgcu.edunih.gov

Applications of 4,6 Di Methanesulfonyl Pyrimidin 5 Amine As a Synthetic Synthon

Building Block for Complex Heterocyclic Systems

The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and natural products. researchgate.net The strategic placement of reactive groups on 4,6-Di(methanesulfonyl)pyrimidin-5-amine makes it an ideal starting point for the synthesis of more complex, fused heterocyclic systems.

Precursor for Fused Pyrimidine Derivatives (e.g., Pyrimido[4,5-d]pyrimidines)

The pyrimido[4,5-d]pyrimidine (B13093195) skeleton is a core structure in many pharmacologically active molecules, including antiviral and anticancer agents. mdpi.comnih.gov The synthesis of these fused systems often involves the cyclization of appropriately substituted pyrimidines. This compound is a prime candidate for such transformations. The amine group at the C5 position and a reactive leaving group at the C4 or C6 position are key features for building the second pyrimidine ring.

While direct synthesis from this compound is not extensively documented in readily available literature, a plausible and chemically sound pathway can be inferred from related syntheses. For instance, the synthesis of substituted pyrimido[4,5-d]pyrimidines frequently starts from 4-aminopyrimidine (B60600) derivatives. mdpi.comresearchgate.netresearchgate.net A common strategy involves reacting a 4-aminopyrimidine with a one-carbon synthon, such as N,N-dimethylformamide-dimethylacetal, to construct the second ring. mdpi.com

In the case of this compound, the methanesulfonyl group (SO₂Me) is an excellent leaving group, comparable in reactivity to a chloro group in nucleophilic aromatic substitution (SₙAr) reactions. The synthesis could proceed via an initial reaction of the C5-amine with a suitable reagent to form an intermediate that then undergoes intramolecular cyclization by displacing one of the methanesulfonyl groups.

Table 1: Reactivity of Functional Groups in Heterocycle Synthesis

| Functional Group on Pyrimidine Ring | Role in Synthesis | Example Reaction Type |

| C5-Amine (-NH₂) | Nucleophile | Ring formation via reaction with electrophiles (e.g., aldehydes, esters) |

| C4/C6-Methanesulfonyl (-SO₂Me) | Leaving Group | Nucleophilic Aromatic Substitution (SₙAr) |

This table illustrates the general reactivity of the key functional groups on the this compound scaffold.

Scaffold for Novel Nitrogen-Containing Heterocycles

The utility of this compound extends beyond pyrimido[4,5-d]pyrimidines to the synthesis of a diverse array of other nitrogen-containing heterocycles. openmedicinalchemistryjournal.com The two reactive methanesulfonyl groups can be displaced sequentially by different nucleophiles, allowing for the controlled introduction of various substituents. This step-wise functionalization opens pathways to a multitude of pyrimidine-based structures.

For example, reaction with a binucleophile could lead to the formation of a new heterocyclic ring fused to the pyrimidine core. Depending on the nature of the nucleophile (e.g., containing N, O, or S atoms), a variety of five- or six-membered rings can be constructed. This versatility makes the compound a valuable scaffold for generating novel molecular frameworks for screening in drug discovery programs. The synthesis of various nitrogen heterocycles often relies on the availability of such adaptable building blocks. researchgate.netmdpi.com

Versatile Intermediate in Multi-step Organic Synthesis

Strategic Functionalization for the Construction of Advanced Organic Molecules

The presence of two methanesulfonyl groups allows for strategic and selective functionalization. Research on analogous compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, has demonstrated that the chloride and sulfone groups exhibit different reactivities towards various nucleophiles. researchgate.net This principle of chemoselectivity can be applied to this compound. It is conceivable that the two methanesulfonyl groups could be displaced under different reaction conditions or by using nucleophiles with varying reactivity.

This differential reactivity enables a synthetic strategy where one sulfonyl group is substituted in a first step, followed by a second, different substitution at the other position. This allows for the precise and controlled assembly of unsymmetrically substituted 4,6-diaminopyrimidine (B116622) derivatives, which are important substructures in many biologically active compounds, including kinase inhibitors. nih.gov This stepwise approach is fundamental to building advanced organic molecules where specific positioning of functional groups is critical for activity. researchgate.net

Table 2: Potential Sequential Reactions

| Step | Reagent | Position Reacted | Resulting Intermediate |

| 1 | Nucleophile A | C4 or C6 | 4-((Nucleophile A))-6-(methanesulfonyl)pyrimidin-5-amine |

| 2 | Nucleophile B | C6 or C4 | 4-((Nucleophile A))-6-((Nucleophile B))pyrimidin-5-amine |

This table outlines a hypothetical two-step functionalization of the title compound, highlighting its role as a versatile intermediate.

Role in Sequential and Cascade Reactions

Cascade reactions, where multiple bonds are formed in a single operation, are highly efficient synthetic methods. The structure of this compound is well-suited for initiating such reaction sequences. For instance, a reaction could be designed where an initial intermolecular reaction with a nucleophile is followed by one or more intramolecular cyclizations.

The synthesis of 5,6-dihydropyrimidopyrimidines through a cascade 3-component reaction highlights the potential for such transformations within this chemical space. researchgate.net A suitably chosen reagent could react with the C5-amine of this compound, creating an intermediate that subsequently cyclizes by attacking one of the electrophilic carbon atoms at C4 or C6, displacing a methanesulfonyl group. This approach streamlines the synthesis of complex heterocyclic systems from a single, versatile precursor.

Scaffold for Chemical Libraries and Diversification Strategies

In modern drug discovery, the generation of chemical libraries containing a large number of structurally related compounds is essential for identifying new therapeutic leads. The 4,6-disubstituted pyrimidine scaffold is a common feature in such libraries due to its proven biological relevance. nih.gov